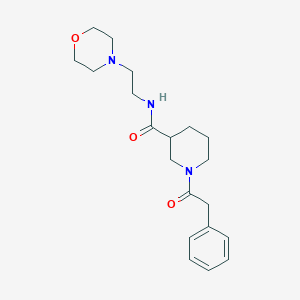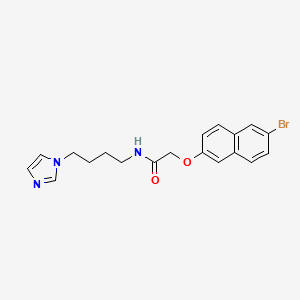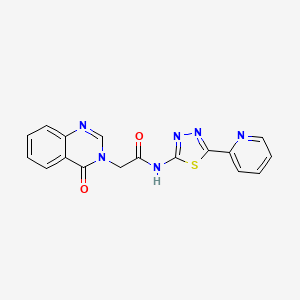
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of researchers led by David Johnson at Pfizer. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide binds to the allosteric site of mGluR5 and inhibits its activation by glutamate, which is the primary neurotransmitter that activates mGluR5. This results in a reduction of downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of calcium signaling, protein synthesis, and gene expression. It has also been shown to affect the release of other neurotransmitters such as dopamine and GABA.
実験室実験の利点と制限
One of the main advantages of using N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide in lab experiments is its high selectivity and specificity towards mGluR5, which allows for precise manipulation of its function without affecting other receptors. However, N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has some limitations, such as its poor solubility in water and its relatively short half-life in vivo.
将来の方向性
There are several future directions for the research on N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide and mGluR5. One direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials for the treatment of neurological and psychiatric disorders. Another direction is to investigate the role of mGluR5 in other physiological systems such as the immune system and the cardiovascular system. Additionally, the development of new imaging techniques and biomarkers for mGluR5 could provide valuable insights into its function in vivo.
合成法
The synthesis of N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide involves a multi-step process starting from 1-(2-phenylacetyl)piperidine-3-carboxylic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)morpholine in the presence of triethylamine to yield N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide as a white crystalline solid. The overall yield of the synthesis is approximately 30%.
科学的研究の応用
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been widely used as a tool compound in scientific research to study the function of mGluR5 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has also been used to investigate the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-19(15-17-5-2-1-3-6-17)23-9-4-7-18(16-23)20(25)21-8-10-22-11-13-26-14-12-22/h1-3,5-6,18H,4,7-16H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOJPTOXOUPPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide](/img/structure/B7551185.png)
![2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7551196.png)

![N-(2,5-dimethylpyrazol-3-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7551211.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551216.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551219.png)
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551222.png)
![[1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7551230.png)

![N-cyclopropyl-N-[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyridine-3-sulfonamide](/img/structure/B7551255.png)
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551257.png)
![1-[2-[4-[(4-Fluorophenyl)methyl]-1,4-diazepane-1-carbonyl]piperidin-1-yl]propan-1-one](/img/structure/B7551260.png)

![1-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7551289.png)